2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one
Overview
Description
2-Chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one (C1TF) is a novel compound with a wide range of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, two oxygen atoms, and one chlorine atom. C1TF has been studied for its potential therapeutic effects in various diseases, including cancer and Alzheimer’s disease. In addition, C1TF has been studied for its potential use in drug delivery systems, as a potential anti-inflammatory agent, and as a potential antimicrobial agent.
Scientific Research Applications
Tandem Prins-type Cyclization for Polycyclic Architectures
A novel strategy employing tandem Prins-type cyclization facilitates the stereoselective construction of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, crucial for rapid polycyclic architecture development. This approach, suitable for synthesizing natural product-like structures, showcases the compound's utility in organic synthesis and medicinal chemistry (Someswarao et al., 2018).
Hydrogen Bonding in Crystal Structures
Research on carbonyl 2-substituted pyrroles, including derivatives of the compound , highlights the role of hydrogen bonding in determining the crystal structures of these molecules. This study reveals varying hydrogen bond motifs, contributing to a deeper understanding of molecular interactions and stability, pertinent in the development of materials and drugs (Domagała et al., 2022).
Reactivity with N,N-Binucleophilic Agents
Investigations into the reactions of similar furanone compounds with different nitrogen-containing binucleophilic agents have led to the formation of diverse pyrrol-2-one derivatives. This research underlines the compound's versatility in synthesizing novel nitrogen-containing heterocycles, valuable for pharmaceutical chemistry (Kosolapova et al., 2013).
Oxa-Pictet–Spengler Reaction for Oxazine Derivatives
The compound's derivatives have been utilized in the oxa-Pictet–Spengler reaction to synthesize 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines, demonstrating the method's efficacy in forming oxazine rings. This showcases the compound's potential in creating complex heterocyclic systems, relevant in medicinal chemistry and material science (Reddy et al., 2016).
Synthesis of Functionalized Tricyclic Frameworks
The compound has been applied in the synthesis of functionalized tricyclic frameworks containing an azocine moiety, demonstrating its utility in constructing complex molecular scaffolds. This is significant for the development of new materials and potential pharmaceuticals (Yavari & Seyfi, 2012).
properties
IUPAC Name |
1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-1-8(11)10-2-6-4-12-5-7(6)3-10/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOZQDKKYJHXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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